
3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a chemical compound that is commonly known as CFMP. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH), a key enzyme involved in the metabolism of endocannabinoids. CFMP has been extensively studied for its potential applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression.
作用機序
CFMP exerts its pharmacological effects by inhibiting the activity of 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, a key enzyme involved in the metabolism of endocannabinoids. Endocannabinoids are naturally occurring compounds that are involved in a wide range of physiological processes, including pain, inflammation, and mood regulation. By inhibiting 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, CFMP increases the levels of endocannabinoids in the body, which in turn leads to the pharmacological effects of the compound.
Biochemical and Physiological Effects:
CFMP has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain, inflammation, anxiety, and depression, CFMP has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. CFMP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
CFMP has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of CFMP is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for research on CFMP. One area of interest is the development of more water-soluble formulations of the compound, which would make it easier to administer in experimental settings. Another area of interest is the development of more selective inhibitors of 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, which could lead to the development of more effective treatments for pain, inflammation, anxiety, and depression. Finally, there is also interest in exploring the potential applications of CFMP in the treatment of other diseases, such as cancer and epilepsy.
合成法
The synthesis of CFMP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of 2-chloro-6-fluoroaniline, which is then reacted with 4-(4-methoxypiperidin-1-yl)benzaldehyde to form the intermediate product. The intermediate product is then subjected to a series of reactions, including acylation and reduction, to yield the final product, CFMP.
科学的研究の応用
CFMP has been extensively studied for its potential applications in the treatment of various diseases. In particular, it has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. CFMP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-17-11-13-25(14-12-17)16-7-5-15(6-8-16)24-21(26)10-9-18-19(22)3-2-4-20(18)23/h2-8,17H,9-14H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESAOWODZYWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

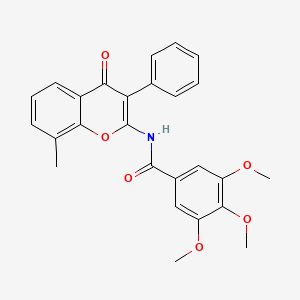



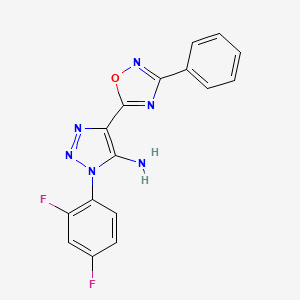
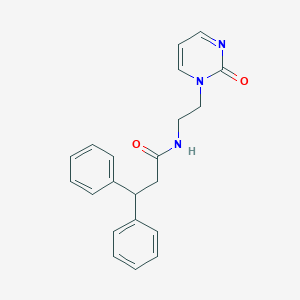
![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)
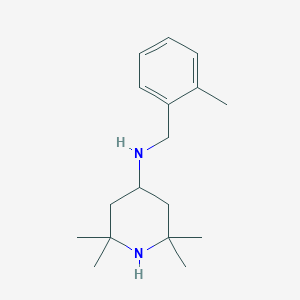
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)
![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
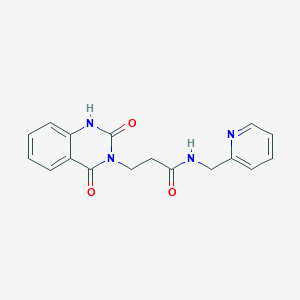
![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)